molecular formula C13H11N3 B1609315 2-Benzoimidazol-1-yl-phenylamine CAS No. 26268-23-5

2-Benzoimidazol-1-yl-phenylamine

Cat. No. B1609315
CAS RN: 26268-23-5
M. Wt: 209.25 g/mol
InChI Key: VVRSJOPEQZUTBU-UHFFFAOYSA-N
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Description

“2-Benzoimidazol-1-yl-phenylamine” is a useful research chemical . It has a molecular formula of C13H11N3 and a molecular weight of 209.25 . The compound is also known by the synonyms “2-(1H-benzimidazol-1-yl)aniline” and "2-benzimidazolylphenylamine" .


Synthesis Analysis

While specific synthesis methods for “2-Benzoimidazol-1-yl-phenylamine” were not found in the search results, benzimidazole derivatives are generally synthesized by reacting ortho-phenylenediamines with benzaldehydes . More detailed synthesis methods may be available in specialized chemical literature or databases.


Molecular Structure Analysis

The InChI key for “2-Benzoimidazol-1-yl-phenylamine” is VVRSJOPEQZUTBU-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CC=C(C(=C1)N)N2C=NC3=CC=CC=C32 . Further structural analysis may require advanced computational chemistry tools.


Physical And Chemical Properties Analysis

“2-Benzoimidazol-1-yl-phenylamine” has a predicted boiling point of 426.1±47.0 ℃ and a predicted density of 1.24±0.1 g/cm3 . Its melting point is 115-116 ℃ .

properties

IUPAC Name

2-(benzimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRSJOPEQZUTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416154
Record name 2-Benzoimidazol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoimidazol-1-yl-phenylamine

CAS RN

26268-23-5
Record name 2-Benzoimidazol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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